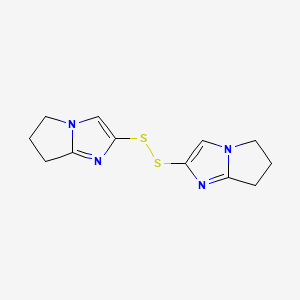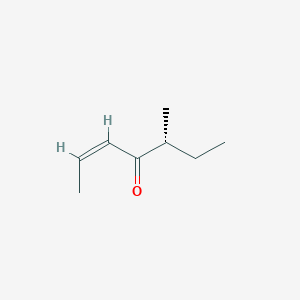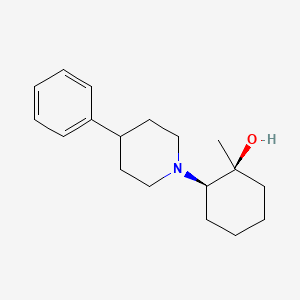
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- is a complex organic compound with a unique structure that includes a cyclohexanol ring, a methyl group, and a phenyl-substituted piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 4-phenylpiperidine in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, (1R,2R)-rel-
- Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, (1S,2S)-rel-
Uniqueness
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- is unique due to its specific stereochemistry and the presence of both a cyclohexanol ring and a phenyl-substituted piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
120447-28-1 |
|---|---|
Molekularformel |
C18H27NO |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
(1S,2R)-1-methyl-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO/c1-18(20)12-6-5-9-17(18)19-13-10-16(11-14-19)15-7-3-2-4-8-15/h2-4,7-8,16-17,20H,5-6,9-14H2,1H3/t17-,18+/m1/s1 |
InChI-Schlüssel |
MTZSQYKBMOJIJJ-MSOLQXFVSA-N |
Isomerische SMILES |
C[C@@]1(CCCC[C@H]1N2CCC(CC2)C3=CC=CC=C3)O |
Kanonische SMILES |
CC1(CCCCC1N2CCC(CC2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


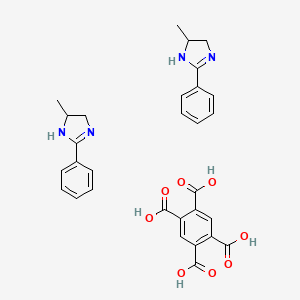
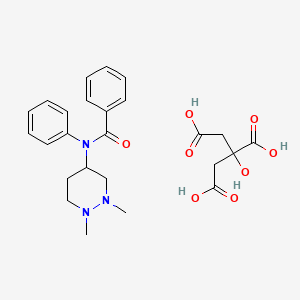
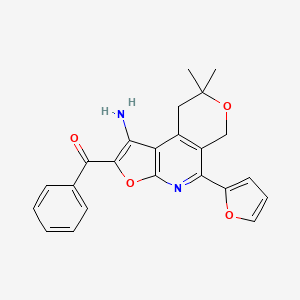
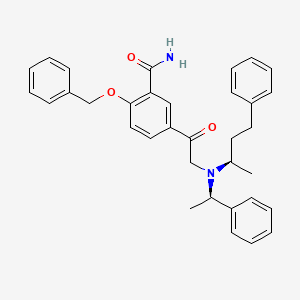
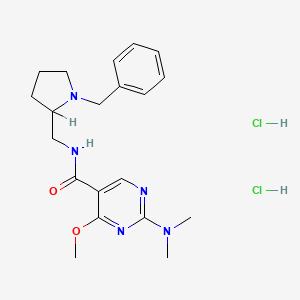

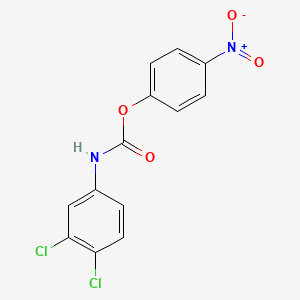
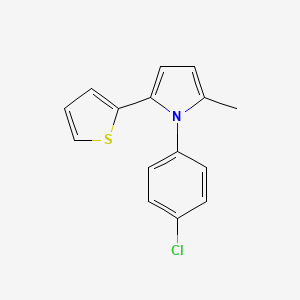
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


